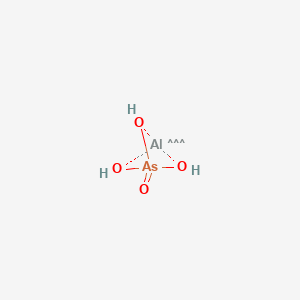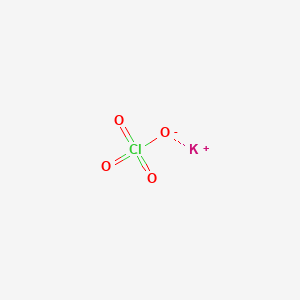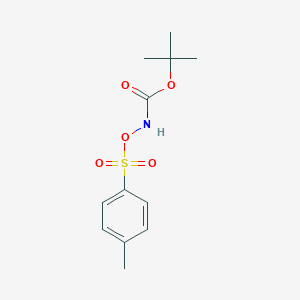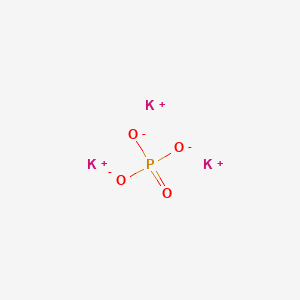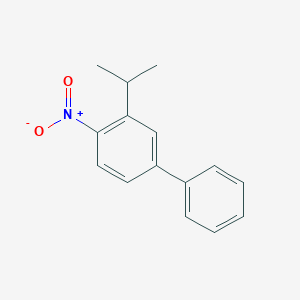
4-Nitro-3-(propan-2-yl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-3-(propan-2-yl)-1,1'-biphenyl is a chemical compound that is widely used in scientific research. It is a member of the biphenyl family of compounds and is also known by its chemical formula, C15H15NO2. This compound is of great interest to researchers due to its unique properties and potential applications in a variety of fields.
Mecanismo De Acción
The mechanism of action of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl is not fully understood. However, it is believed that the compound binds to metal ions through coordination of the nitro group to the metal center. This binding results in a conformational change in the molecule, which leads to the emission of fluorescence.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl. However, studies have shown that the compound is relatively non-toxic and does not have any significant effects on cell viability or proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl in lab experiments is its high selectivity for certain metal ions. This property makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples. However, one limitation of the compound is its relatively low quantum yield, which can make it difficult to detect in low concentration samples.
Direcciones Futuras
There are several future directions for the use of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl in scientific research. One area of interest is the development of new fluorescent probes based on the structure of this compound. Researchers are also exploring the use of this compound in the development of new sensors for the detection of metal ions in real-time. Additionally, there is potential for the use of this compound in the development of new materials with unique optical and electronic properties.
Métodos De Síntesis
The synthesis of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl can be achieved through a variety of methods. One such method involves the reaction of 4-nitrobenzaldehyde with isopropylphenylacetylene in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in good yields.
Aplicaciones Científicas De Investigación
4-Nitro-3-(propan-2-yl)-1,1'-biphenyl has been extensively studied for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and mercury, and emit fluorescence upon binding. This property makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples.
Propiedades
Número CAS |
127502-68-5 |
|---|---|
Nombre del producto |
4-Nitro-3-(propan-2-yl)-1,1'-biphenyl |
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
1-nitro-4-phenyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C15H15NO2/c1-11(2)14-10-13(8-9-15(14)16(17)18)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Clave InChI |
PAJCYCRYYXXXOM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Sinónimos |
3-ISOPROPYL-4-NITROBIPHENYL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



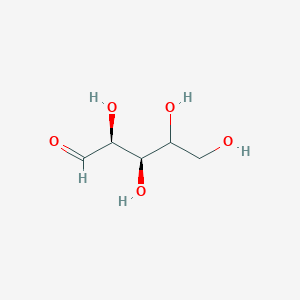
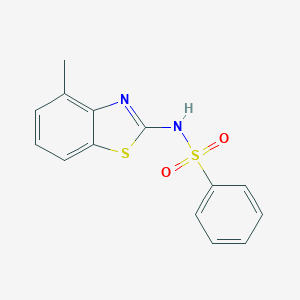
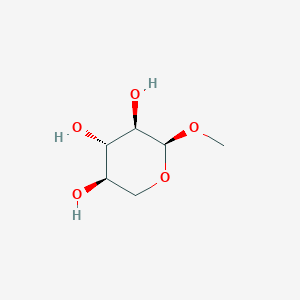
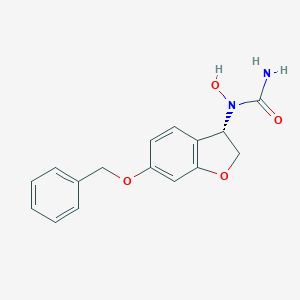
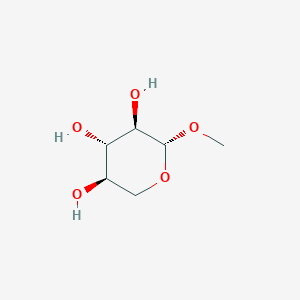

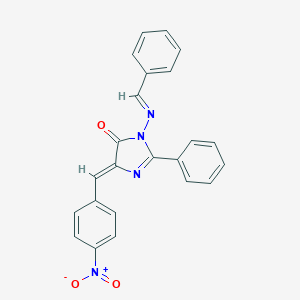
![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)
